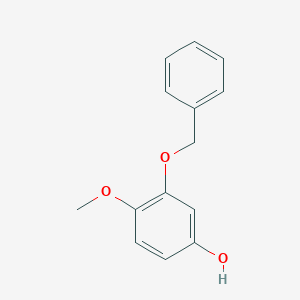

3-(Benzyloxy)-4-methoxyphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYAGMJZETTWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543105 | |

| Record name | 3-(Benzyloxy)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40914-19-0 | |

| Record name | 3-(Benzyloxy)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenol: Synthesis, Properties, and Applications

A Note on Isomeric Specificity: This guide focuses on 4-Benzyloxy-3-methoxyphenol (CAS No. 40232-88-0) . Extensive database searches did not yield specific technical data for its isomer, 3-(Benzyloxy)-4-methoxyphenol. Given their structural similarity, the information presented herein on the synthesis, properties, and potential applications of the 4-benzyloxy isomer serves as a valuable and relevant resource for researchers, scientists, and drug development professionals working with related chemical scaffolds.

Introduction

4-Benzyloxy-3-methoxyphenol is a disubstituted phenol of significant interest in organic synthesis, particularly as a versatile intermediate in the preparation of more complex molecules. Its structure, featuring a protected catechol-like moiety, makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of the methoxy and bulky benzyloxy groups on the phenol ring influences its reactivity and potential biological interactions. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its key physicochemical and spectroscopic properties, and a discussion of its current and potential applications in research and development.

Chemical Identity and Properties

A clear understanding of the fundamental properties of 4-Benzyloxy-3-methoxyphenol is crucial for its effective use in research and synthesis.

Chemical Structure and Identifiers

The molecular structure of 4-Benzyloxy-3-methoxyphenol consists of a phenol ring substituted with a methoxy group at the 3-position and a benzyloxy group at the 4-position.

Caption: Synthetic workflow for 4-Benzyloxy-3-methoxyphenol.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 4-Benzyloxy-3-methoxyphenol.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add guaiacol (1.0 eq).

-

Dissolve the guaiacol in anhydrous acetone (approx. 10 mL per gram of guaiacol).

-

Add anhydrous potassium carbonate (1.5 eq). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Begin stirring the suspension at room temperature.

-

-

Addition of Alkylating Agent:

-

Slowly add benzyl bromide (1.1 eq) to the stirring suspension. The slight excess of benzyl bromide helps to ensure complete consumption of the starting phenol.

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to reflux (the boiling point of acetone, ~56°C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The disappearance of the guaiacol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

-

Work-up:

-

Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the solid potassium carbonate and any inorganic byproducts. Wash the solid residue with a small amount of acetone to recover any trapped product.

-

Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with deionized water and brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

The appropriate eluent system should be determined by TLC analysis of the crude product. A gradient of ethyl acetate in hexane is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-Benzyloxy-3-methoxyphenol as a solid.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 4-Benzyloxy-3-methoxyphenol.

Table 3: Spectroscopic Data for 4-Benzyloxy-3-methoxyphenol

| Technique | Key Features |

| ¹H NMR | Expected signals include a singlet for the methoxy protons (~3.9 ppm), a singlet for the benzylic protons (~5.1 ppm), aromatic protons for both the phenol and benzyl rings (in the range of 6.8-7.5 ppm), and a broad singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | Expected signals include a peak for the methoxy carbon (~56 ppm), a peak for the benzylic carbon (~71 ppm), and a series of peaks in the aromatic region (100-160 ppm) for the carbons of both rings. |

| IR Spectroscopy | Expected characteristic peaks include a broad O-H stretch (~3400 cm⁻¹), C-H stretches for aromatic and aliphatic protons (~2850-3100 cm⁻¹), C=C stretches for the aromatic rings (~1500-1600 cm⁻¹), and C-O stretches for the ether linkages (~1030-1250 cm⁻¹). |

| Mass Spectrometry (GC-MS) | The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 230. A prominent peak at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺), is also characteristic. [1] |

Applications in Research and Drug Development

While specific biological activities for 4-Benzyloxy-3-methoxyphenol are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Its primary application is as a key intermediate in the synthesis of more complex targets.

-

Synthetic Intermediate: 4-Benzyloxy-3-methoxyphenol is a valuable precursor for synthesizing derivatives of vanillin and other substituted phenols. The benzyl group serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions on the molecule. This protecting group can be readily removed by catalytic hydrogenation.

-

Scaffold for Bioactive Molecules: The guaiacol moiety is a common feature in natural products with a range of biological activities, including antioxidant and antimicrobial properties. [2][3]As a protected form of a guaiacol derivative, 4-Benzyloxy-3-methoxyphenol can be used in the synthesis of analogs of these natural products.

-

Potential in Drug Discovery: The development of novel compounds derived from vanillin (4-hydroxy-3-methoxybenzaldehyde) for applications as antitumor, antiparasitic, and antioxidant agents has been an area of active research. [4][5]4-Benzyloxy-3-methoxyphenol serves as a key starting material for accessing such derivatives where protection of the 4-hydroxyl group is required during synthesis.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-Benzyloxy-3-methoxyphenol.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Benzyloxy-3-methoxyphenol is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation from guaiacol and its utility as a protected phenol make it an important tool for researchers in medicinal chemistry and drug discovery. While direct biological applications are not yet widely reported, its role as a building block for constructing more complex and potentially bioactive molecules is well-established. This guide provides the foundational knowledge necessary for the synthesis, characterization, and effective utilization of this important chemical compound.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 562687, 4-Benzyloxy-3-methoxyphenol. Retrieved from [Link]

-

Pharmaffiliates. 4-Benzyloxy-3-methoxyphenol. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

-

Cheméo. Chemical Properties of 4-Benzyloxy-3-methoxyacetophenone (CAS 1835-11-6). Available at: [Link]

- Google Patents. BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds.

-

NIST. Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

MDPI. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Available at: [Link]

-

Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Available at: [Link]

-

ResearchGate. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available at: [Link]

-

PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Available at: [Link]

-

PubMed. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available at: [Link]

-

ResearchGate. Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. Available at: [Link]

-

ResearchGate. Selective catalytic transformation of lignin with guaiacol as the only liquid product. Available at: [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

Sources

- 1. 4-Benzyloxy-3-methoxyphenol | C14H14O3 | CID 562687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Benzyloxy-3-methoxyphenylacetonitrile [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Benzyloxy)-4-methoxyphenol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Benzyloxy)-4-methoxyphenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral acquisition and the nuanced interpretation required for the complete structural elucidation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and ground our analysis in authoritative spectroscopic principles. The guide culminates in a full assignment of all proton and carbon signals, validating the molecular structure through a self-consistent and logical workflow.

Introduction: The Structural Significance of 3-(Benzyloxy)-4-methoxyphenol

3-(Benzyloxy)-4-methoxyphenol, a derivative of the guaiacol scaffold, is a valuable building block in synthetic organic chemistry. Its structure incorporates several key functional groups—a phenol, a methoxy ether, and a benzyl ether—making it a versatile precursor for more complex molecules, including natural product analogues and pharmaceutical agents. Given its synthetic utility, an unambiguous confirmation of its structure is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide will meticulously dissect the ¹H and ¹³C NMR spectra, demonstrating how each signal, its chemical shift, multiplicity, and integration, contributes to a definitive structural assignment.

Molecular Architecture and Predicted Spectral Features

To interpret the NMR spectra effectively, we must first analyze the molecular structure and predict the expected chemical environments for each nucleus.

Caption: Numbering scheme for 3-(Benzyloxy)-4-methoxyphenol.

Based on this structure, we can anticipate the following signals:

-

¹H NMR: Signals for a phenolic -OH, three aromatic protons on the guaiacol ring, five aromatic protons on the benzyl ring, two benzylic (-CH₂-) protons, and three methoxy (-OCH₃) protons.

-

¹³C NMR: Signals for twelve aromatic carbons (six for each ring), one benzylic carbon, and one methoxy carbon. Due to substitution, all aromatic carbons are expected to be unique.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is critically dependent on the experimental procedure. The following protocol ensures high-resolution spectra suitable for unambiguous structural assignment.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 10-15 mg of 3-(Benzyloxy)-4-methoxyphenol.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Justification: DMSO-d₆ is chosen for its excellent solvating power for phenols and its ability to slow down the proton exchange rate of the hydroxyl group, often resulting in a sharper -OH signal that shows coupling.[1] This is preferable to chloroform-d (CDCl₃), where the -OH signal can be very broad and its position highly variable.[2][3]

-

-

Homogenization: Vortex the sample thoroughly until the solute is completely dissolved.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrument: Bruker Avance III 400 MHz Spectrometer (or equivalent).

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment (e.g., zgpg30).

-

(Optional but Recommended) 2D NMR: COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments for definitive assignments.

-

-

Key Parameters:

-

Temperature: 298 K (25 °C).

-

¹H Reference: Calibrate the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

¹³C Reference: Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting. Protons in different electronic environments resonate at different frequencies, leading to a detailed molecular fingerprint.

Summary of ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~9.00 | s (broad) | 1H | - | Phenolic -OH |

| 7.45 - 7.30 | m | 5H | - | Benzyl Ring: Ar-H |

| 6.88 | d | 1H | J = 8.4 Hz | H -5 (Guaiacol Ring) |

| 6.70 | d | 1H | J = 2.0 Hz | H -2 (Guaiacol Ring) |

| 6.55 | dd | 1H | J = 8.4, 2.0 Hz | H -6 (Guaiacol Ring) |

| 5.05 | s | 2H | - | Benzylic -O-CH₂ -Ph |

| 3.75 | s | 3H | - | Methoxy -OCH₃ |

Note: Chemical shifts are predictive and based on analysis of similar structures. Actual values may vary slightly.

Detailed Interpretation

-

Phenolic Proton (-OH, ~9.00 ppm): The hydroxyl proton is the most deshielded proton (apart from aldehydes/acids) due to its attachment to an electronegative oxygen and potential for hydrogen bonding. In DMSO-d₆, it typically appears as a sharp or moderately broad singlet. Its identity can be unequivocally confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to disappear due to rapid proton-deuterium exchange.[4]

-

Benzyl Aromatic Protons (Ar-H, 7.45 - 7.30 ppm): The five protons of the monosubstituted benzyl ring are deshielded and resonate in the aromatic region.[5] Due to complex second-order coupling, they often appear as a single, unresolved multiplet.

-

Guaiacol Aromatic Protons (H-2, H-5, H-6):

-

H-5 (6.88 ppm): This proton is ortho to the methoxy group and meta to the benzyloxy and hydroxyl groups. It is split only by its ortho neighbor, H-6, resulting in a doublet with a typical ortho coupling constant (J ≈ 8.4 Hz).

-

H-2 (6.70 ppm): This proton is ortho to the hydroxyl group and meta to the benzyloxy group. It is split only by its meta neighbor, H-6, resulting in a doublet with a small meta coupling constant (J ≈ 2.0 Hz).

-

H-6 (6.55 ppm): This proton is ortho to H-5 and meta to H-2. It is therefore split by both protons, appearing as a doublet of doublets (dd) with two different coupling constants corresponding to the ortho and meta interactions. This distinct dd pattern is a key signature for this substitution pattern.

-

-

Benzylic Protons (-OCH₂Ph, 5.05 ppm): These protons are adjacent to an oxygen atom and an aromatic ring, placing them in a characteristic chemical shift region around 5 ppm.[6] As there are no adjacent protons, the signal is a sharp singlet integrating to 2H.

-

Methoxy Protons (-OCH₃, 3.75 ppm): The three protons of the methoxy group are shielded relative to aromatic protons and appear as a sharp singlet, characteristic of methoxy groups on an aromatic ring.[7][8]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom, providing a direct count of the carbon environments and insight into their functionalization.

Summary of ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 149.5 | C -4 (bearing -OCH₃) |

| 148.0 | C -3 (bearing -OCH₂Ph) |

| 145.5 | C -1 (bearing -OH) |

| 137.0 | C -ipso (Benzyl Ring) |

| 128.5 | C -ortho / C -meta (Benzyl Ring) |

| 128.0 | C -para (Benzyl Ring) |

| 118.0 | C -6 (Guaiacol Ring) |

| 115.5 | C -5 (Guaiacol Ring) |

| 112.0 | C -2 (Guaiacol Ring) |

| 70.5 | Benzylic -O-C H₂-Ph |

| 56.0 | Methoxy -OC H₃ |

Note: Chemical shifts are predictive. Carbons attached to oxygen are the most deshielded.

Detailed Interpretation

-

Aromatic Carbons (112 - 150 ppm):

-

The three carbons directly attached to oxygen atoms on the guaiacol ring (C-1, C-3, C-4 ) are the most deshielded (downfield), appearing between 145-150 ppm.

-

The ipso-carbon of the benzyl ring (C-ipso ), the point of attachment to the benzylic oxygen, is also significantly deshielded.

-

The remaining protonated carbons of the guaiacol ring (C-2, C-5, C-6 ) appear at higher field (more shielded), between 112-118 ppm.

-

The carbons of the benzyl ring typically show three signals (ipso, ortho/meta, para), with the ortho and meta carbons often overlapping.

-

-

Benzylic Carbon (-OCH₂Ph, ~70.5 ppm): The benzylic carbon, bonded to both an oxygen and an aromatic ring, has a characteristic chemical shift in the 70-75 ppm range.[9]

-

Methoxy Carbon (-OCH₃, ~56.0 ppm): The carbon of the methoxy group is highly shielded relative to the sp² carbons and appears as a sharp signal around 56 ppm, a hallmark for aromatic methoxy groups.[10][11]

Workflow for Structural Elucidation

The process of confirming a chemical structure from its NMR data follows a logical and self-validating pathway.

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(Benzyloxy)-4-methoxyphenol provide a complete and unambiguous dataset for its structural verification. The ¹H NMR spectrum clearly resolves the signals for all 14 protons, with the characteristic splitting pattern of the guaiacol ring protons serving as a definitive diagnostic feature. The ¹³C NMR spectrum confirms the presence of 14 unique carbon environments, consistent with the proposed structure. Together, these one-dimensional NMR techniques, supported by the principles of chemical shift theory and spin-spin coupling, offer irrefutable evidence for the identity and purity of the compound, underscoring the indispensable role of NMR in modern chemical research and development.

References

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of 4-vinylguaiacol. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. [Link]

-

National Institutes of Health. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

-

Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of obtained poly(guaiacol). [Link]

-

ResearchGate. (n.d.). 1H‐NMR spectrum of 3‐hydroxy‐4‐methoxy benzal acrolein. [Link]

-

Fiveable. (n.d.). Benzylic Protons Definition. [Link]

-

PLOS. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0307150). [Link]

-

National Institutes of Health. (n.d.). Formation and Chemical Structure of Carbon-13 Tracer Lignin-Carbohydrate Complexes (LCCs) During Kraft Pulping. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters. [Link]

-

Reddit. (2025). Phenol OH Proton NMR Question. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0313923). [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for. [Link]

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Guaiacol(90-05-1) 1H NMR [m.chemicalbook.com]

- 8. Formation and Chemical Structure of Carbon-13 Tracer Lignin-Carbohydrate Complexes (LCCs) During Kraft Pulping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.pdx.edu [web.pdx.edu]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Potential Biological Activities of 3-(Benzyloxy)-4-methoxyphenol Derivatives

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the relentless pursuit of novel therapeutic agents, the exploration of versatile chemical scaffolds that can be readily modified to generate libraries of bioactive compounds is of paramount importance. 3-(Benzyloxy)-4-methoxyphenol presents itself as such a promising starting point. Its structure, featuring a protected catechol-like system, offers a unique combination of a phenolic hydroxyl group and a bulky benzyloxy group, providing a foundation for diverse chemical modifications. The inherent antioxidant potential of the phenolic moiety, coupled with the lipophilicity imparted by the benzyl group, suggests a wide range of possible biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential antioxidant, anti-inflammatory, and anticancer activities of 3-(Benzyloxy)-4-methoxyphenol derivatives. We will delve into the synthesis of these derivatives, provide detailed protocols for their biological evaluation, and explore the potential molecular mechanisms underpinning their activities, with a focus on the modulation of key signaling pathways.

Synthetic Strategies: From Core Scaffold to Diverse Derivatives

The journey to uncovering the biological potential of 3-(benzyloxy)-4-methoxyphenol derivatives begins with their synthesis. The presence of a reactive phenolic hydroxyl group and an activated aromatic ring allows for a multitude of chemical transformations. A prominent and well-documented class of derivatives synthesized from a precursor, 3-benzyloxy-4-methoxybenzaldehyde, are chalcones, which are known to possess a wide array of pharmacological properties.[1]

Case Study: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone.[1]

Experimental Protocol: Synthesis of (2E)-1-(4-chlorophenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one

-

Materials:

-

3-Benzyloxy-4-methoxybenzaldehyde

-

4-Chloroacetophenone

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

-

Stirring apparatus

-

Round-bottom flask

-

Beakers, separating funnel, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Recrystallization solvent (e.g., ethanol or methanol)

-

-

Procedure:

-

Dissolve 3-benzyloxy-4-methoxybenzaldehyde (1 equivalent) and 4-chloroacetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress of the reaction by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the pure chalcone derivative.[1]

-

Characterize the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[1]

-

This protocol can be adapted to synthesize a variety of chalcone derivatives by using different substituted acetophenones.

Exploring the Bioactivity Landscape: In Vitro Evaluation

The synthesized 3-(benzyloxy)-4-methoxyphenol derivatives can be screened for a range of biological activities. The following sections provide detailed protocols for assessing their antioxidant, anti-inflammatory, and anticancer potential.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

The phenolic hydroxyl group in the core structure of these derivatives is a strong indicator of potential antioxidant activity. Phenolic compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Materials:

-

DPPH solution in methanol (e.g., 0.1 mM)

-

Test compounds (3-(benzyloxy)-4-methoxyphenol derivatives) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the test compounds and the positive control to the wells.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the blank control and Asample is the absorbance of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Data Presentation:

| Compound | DPPH Scavenging IC50 (µM) |

| Derivative 1 | Value |

| Derivative 2 | Value |

| Ascorbic Acid | Value |

Anti-inflammatory Activity: Taming the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Phenolic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

Perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Data Presentation:

| Compound | NO Inhibition IC50 (µM) | Cell Viability at IC50 (%) |

| Derivative 1 | Value | Value |

| Derivative 2 | Value | Value |

| Dexamethasone | Value | Value |

Anticancer Activity: A Quest for Selective Cytotoxicity

The search for novel anticancer agents is a cornerstone of drug discovery. Many natural and synthetic phenolic compounds have demonstrated cytotoxic activity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Appropriate cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Cell incubator

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits cell growth by 50%.

-

Data Presentation:

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| Derivative 1 | Value | Value |

| Derivative 2 | Value | Value |

| Doxorubicin | Value | Value |

Mechanistic Insights: Targeting Key Signaling Pathways

Understanding the molecular mechanisms by which 3-(benzyloxy)-4-methoxyphenol derivatives exert their biological effects is crucial for their rational development as therapeutic agents. Two key signaling pathways often implicated in inflammation and cancer are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Phenolic compounds have been widely reported to modulate these pathways.[2][3]

The NF-κB Signaling Pathway: A Master Regulator of Inflammation and Cell Survival

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by various signals, including inflammatory cytokines and LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Caption: Proposed inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway: A Hub for Cellular Responses

The MAPK pathways are a series of protein kinase cascades that transduce extracellular signals to the cell nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[2] Key MAPK subfamilies include ERK, JNK, and p38. Dysregulation of these pathways is frequently observed in cancer and inflammatory diseases.

Caption: Proposed modulation of the MAPK signaling pathway.

Conclusion and Future Directions

The 3-(benzyloxy)-4-methoxyphenol scaffold holds considerable promise for the development of novel therapeutic agents with antioxidant, anti-inflammatory, and anticancer properties. This guide has provided a framework for the synthesis and biological evaluation of derivatives based on this core structure. The detailed protocols for in vitro assays and the discussion of the underlying molecular mechanisms involving the NF-κB and MAPK pathways offer a solid foundation for researchers in this field.

Future investigations should focus on the synthesis and screening of a wider variety of derivatives to establish clear structure-activity relationships. Promising compounds identified through in vitro screening should be further evaluated in in vivo models of disease to assess their efficacy and safety. A deeper understanding of their molecular targets and mechanisms of action will be crucial for their translation into clinical applications. The exploration of 3-(benzyloxy)-4-methoxyphenol derivatives represents a fertile ground for the discovery of next-generation therapies for a range of human diseases.

References

-

Benmekhbi, L., Mosbah, S., & Bencharif, L. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1461-1469. [Link]

-

Gerokonstantis, D. T., et al. (2019). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 24(23), 4347. [Link]

-

Imran, M., et al. (2019). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 1(1), 1-6. [Link]

-

Chen, Y., et al. (2018). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. OncoTargets and Therapy, 11, 649-659. [Link]

-

Mizutani, A., et al. (2021). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Molecules, 26(16), 4945. [Link]

-

Lee, J. K., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 149-157. [Link]

-

Finiuk, N., et al. (2017). Study in vitro of the anticancer activity of [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide. Ukrainian Biochemical Journal, 89(4), 62-68. [Link]

-

Kim, E. K., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Pharmaceuticals, 14(8), 771. [Link]

-

Rusu, G., et al. (2020). Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. Molecules, 25(18), 4057. [Link]

-

Benmekhbi, L., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. ResearchGate. [Link]

-

Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone in vitro. International Immunopharmacology, 35, 115-124. [Link]

-

Baldwin, A. S., Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation, 107(3), 241-246. [Link]

-

Li, Y., et al. (2024). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters. [Link]

-

Kumar, P., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27844-27867. [Link]

-

ResearchGate. (n.d.). Illustration regarding the use of polyphenols in PD. MAPK pathways are... ResearchGate. [Link]

-

Nwaehujor, C. O., et al. (2014). Synthesis and Antioxidant Activity of 3-Methoxyflavones. ResearchGate. [Link]

-

Pires, N., et al. (2021). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. International Journal of Molecular Sciences, 22(16), 8753. [Link]

-

Journal of Clinical Practice and Research. (2019). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research. [Link]

-

Ghichi, N., et al. (2018). SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5-(BENZYLOXY)-2-{[(4-METHOXYPHENYL)IMINO]METHYL}PHENOL. Journal of the Serbian Chemical Society. [Link]

-

Wang, Y., et al. (2022). Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-B Signaling Pathways in vitro and in vivo. Semantic Scholar. [Link]

-

Benmekhbi, L., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Semantic Scholar. [Link]

-

Novilla, A., et al. (2019). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. ResearchGate. [Link]

-

Al-Jaf, H. Z. A., et al. (2023). Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. French-Ukrainian Journal of Chemistry, 11(2), 19-27. [Link]

-

Guaringue, R. P., et al. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 15(3), 136-143. [Link]

-

Li, J., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Bioorganic & Medicinal Chemistry, 88, 117325. [Link]

-

Novilla, A., et al. (2019). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention, 10(1), 36-41. [Link]

-

Roy, A., et al. (2022). A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. Food and Chemical Toxicology, 168, 113350. [Link]

-

Kim, E. K., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Pharmaceuticals (Basel, Switzerland), 14(8), 771. [Link]

Sources

- 1. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Applications of 3-(Benzyloxy)-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

3-(Benzyloxy)-4-methoxyphenol is a valuable aromatic organic compound that serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules. Its structure, featuring a phenol, a methoxy group, and a benzyloxy protecting group, offers a unique combination of reactivity and stability, making it a strategic component in multistep synthetic pathways. The strategic placement of these functional groups allows for selective modifications, rendering it particularly useful in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, properties, and diverse applications, with a particular focus on its role in the development of novel therapeutics.

Part 1: The Synthesis of 3-(Benzyloxy)-4-methoxyphenol: A Practical Approach

The most common and efficient method for the synthesis of 3-(Benzyloxy)-4-methoxyphenol is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In this case, the synthesis can be approached by the benzylation of 4-methoxyphenol.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a successful synthesis. A moderately strong base like potassium carbonate is often preferred for deprotonating the phenol as it is less harsh than alkali metal hydroxides and can be easily removed after the reaction. The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or acetone are ideal as they can dissolve the ionic phenoxide and the alkyl halide, facilitating the SN2 reaction. Benzyl bromide or benzyl chloride is used as the benzylating agent. The reaction is typically heated to ensure a reasonable reaction rate.

Experimental Protocol: Williamson Ether Synthesis of 3-(Benzyloxy)-4-methoxyphenol

This protocol is adapted from established procedures for similar phenolic compounds[1].

Materials:

-

4-Methoxyphenol

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to create a stirrable suspension.

-

Addition of Benzylating Agent: While stirring, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M sodium hydroxide solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 3-(Benzyloxy)-4-methoxyphenol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of 3-(Benzyloxy)-4-methoxyphenol is essential for its handling, characterization, and application in further synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃ | - |

| Molecular Weight | 230.26 g/mol | - |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | 94-96 °C (predicted) | - |

| Boiling Point | >300 °C (predicted) | - |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Insoluble in water. | - |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.29 (m, 5H, Ar-H of benzyl), 6.90 (d, J=8.4 Hz, 1H, Ar-H), 6.83 (d, J=2.8 Hz, 1H, Ar-H), 6.77 (dd, J=8.4, 2.8 Hz, 1H, Ar-H), 5.58 (s, 1H, OH), 5.10 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃) | Predicted |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.8, 147.2, 145.9, 137.1, 128.6 (2C), 128.0, 127.4 (2C), 115.8, 112.5, 101.8, 71.2, 56.4 | Predicted |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1260 (C-O-C stretch), ~1030 (C-O stretch) | Predicted |

| Mass Spectrum (EI) | m/z 230 (M⁺), 91 (C₇H₇⁺, base peak) | Predicted |

Part 3: Applications in Drug Development and Medicinal Chemistry

The true value of 3-(Benzyloxy)-4-methoxyphenol lies in its role as a versatile precursor for the synthesis of biologically active molecules. The catechol-like structure, with one hydroxyl group protected as a benzyl ether and the other as a methyl ether, allows for regioselective reactions, which is a crucial aspect of complex molecule synthesis.

A Key Intermediate for Phosphodiesterase 4 (PDE4) Inhibitors

One of the most significant applications of 3-(Benzyloxy)-4-methoxyphenol is in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammation and other cellular processes[2]. By inhibiting PDE4, the levels of cAMP increase, leading to a reduction in the inflammatory response.

A prominent example of a PDE4 inhibitor is Rolipram . The synthesis of Rolipram and its analogs often utilizes a catechol-derived core, and 3-(Benzyloxy)-4-methoxyphenol is an ideal starting material for constructing this core. The synthesis of (±)-Rolipram can be initiated from 3-(cyclopentyloxy)-4-methoxybenzaldehyde, which can be prepared from 3-hydroxy-4-methoxybenzaldehyde[3]. 3-(Benzyloxy)-4-methoxyphenol can be readily converted to this aldehyde intermediate.

The general synthetic strategy involves the formation of the γ-lactam ring, a key structural feature of Rolipram. The benzyloxy group serves as a stable protecting group during the initial synthetic steps and can be deprotected at a later stage if required.

The PDE4 Signaling Pathway

Inhibitors of PDE4 exert their anti-inflammatory effects by modulating the cAMP signaling pathway[4][5].

As depicted in Figure 2, the activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase to produce cAMP from ATP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB (cAMP response element-binding protein). This leads to the transcription of anti-inflammatory genes. PDE4 degrades cAMP to AMP, thus downregulating this anti-inflammatory pathway. By inhibiting PDE4, drugs like Rolipram increase intracellular cAMP levels, leading to enhanced PKA activity and a subsequent reduction in the production of pro-inflammatory mediators.

Other Potential Therapeutic Applications

The versatile structure of 3-(Benzyloxy)-4-methoxyphenol makes it a valuable starting material for a range of other pharmacologically active compounds. The catechol-like moiety is a common feature in many natural products and synthetic drugs with diverse biological activities, including antioxidant, anticancer, and neuroprotective properties[6]. The ability to selectively deprotect the benzyl ether or cleave the methyl ether provides synthetic flexibility to generate a variety of derivatives for structure-activity relationship (SAR) studies.

Part 4: Applications in Materials Science

While the primary application of 3-(Benzyloxy)-4-methoxyphenol is in medicinal chemistry, its phenolic structure also lends itself to applications in materials science, particularly in the synthesis of specialty polymers and functional materials.

Phenolic compounds are well-known precursors to phenolic resins and can also be used as antioxidants and stabilizers in various polymer formulations. The presence of the benzyloxy and methoxy groups can be used to tune the properties of the resulting polymers, such as their thermal stability, solubility, and reactivity. For instance, derivatives of 3-(Benzyloxy)-4-methoxyphenol could be incorporated into polymer backbones to introduce specific functionalities or to act as cross-linking agents. Further research in this area could lead to the development of novel polymers with tailored properties for applications in electronics, coatings, and advanced composites.

Conclusion

3-(Benzyloxy)-4-methoxyphenol is a strategically important synthetic intermediate with significant potential in both drug discovery and materials science. Its well-defined structure and predictable reactivity, particularly in the context of Williamson ether synthesis, make it an attractive building block for complex molecular architectures. The demonstrated utility of this compound in the synthesis of potent PDE4 inhibitors highlights its importance in the development of new anti-inflammatory therapies. As research continues to uncover the diverse biological activities of catechol-containing molecules, the demand for versatile and selectively protected precursors like 3-(Benzyloxy)-4-methoxyphenol is expected to grow, solidifying its role as a cornerstone of modern organic synthesis.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

HETEROCYCLES. (2003). ROLIPRAM - SYNTHESIS OF (±). 60(8), 1865-1870. Retrieved from [Link]

-

ResearchGate. (2023). Medicinal chemistry of catechol, a versatile pharmacophore. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of how Phosphodiesterase 4 (PDE4) inhibitors, e.g., apremilast, exert their functions within the inflamed mucosa. Retrieved from [Link]

- Google Patents. (n.d.). CN113429359A - Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine.

-

NIST. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Retrieved from [Link]

- Google Patents. (n.d.). CN101747252A - Synthetic method of R-structured Rolipram.

- PubMed. (1991).

- Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.

-

PMC. (2014). PDE4-Mediated cAMP Signalling. Retrieved from [Link]

- PMC. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. [No URL provided]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed Central. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

-

PMC. (2012). Identification of a Potent New Chemotype for the Selective Inhibition of PDE4. Retrieved from [Link]

-

YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2012). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic of inflammatory signaling pathways, PDE4B is involved in the.... Retrieved from [Link]

-

Nature. (2015). This is the author's accepted version of the manuscript. The definitive version is published in Nature Online Edition: 2015/4/16. Retrieved from [Link]

-

ResearchGate. (2024). CATECHOL: IMPORTANT SCAFOLD IN MEDICINAL CHEMISTRY. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone. Retrieved from [Link]

- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PMC. (2014). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). CATECHOL: IMPORTANT SCAFOLD IN MEDICINAL CHEMISTRY. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxyphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). PDE4 inhibitor. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(Benzyloxy)-4-methoxyphenol

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-(Benzyloxy)-4-methoxyphenol, a valuable intermediate in organic synthesis and drug development. The synthesis commences with the selective benzylation of the phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The subsequent intermediate, 3-(benzyloxy)-4-methoxybenzaldehyde, undergoes a Baeyer-Villiger oxidation to yield the target phenol. This guide is designed for researchers and scientists, offering detailed procedural steps, mechanistic insights, and critical safety information, grounded in established chemical principles.

Introduction and Synthetic Strategy

3-(Benzyloxy)-4-methoxyphenol serves as a key building block in the synthesis of various complex organic molecules. Its structure, featuring a protected catechol-like system, makes it particularly useful in multi-step syntheses where selective functionalization is required. The benzyl ether provides a robust protecting group for the hydroxyl function, which can be removed under specific reductive conditions at a later synthetic stage.[1][2]

The synthetic approach detailed herein is a logical and efficient two-step sequence starting from the commercially available and inexpensive isovanillin.[3][4]

The two core transformations are:

-

Williamson Ether Synthesis: The acidic phenolic proton of isovanillin is deprotonated by a mild base, and the resulting phenoxide undergoes a nucleophilic attack on benzyl chloride to form 3-(benzyloxy)-4-methoxybenzaldehyde. This is a classic and reliable method for forming aryl ethers.

-

Baeyer-Villiger Oxidation: The aldehyde functional group of the intermediate is oxidized using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom between the carbonyl carbon and the aromatic ring, proceeding through a Criegee intermediate.[5][6] The resulting formate ester is subsequently hydrolyzed during aqueous work-up to afford the final product, 3-(benzyloxy)-4-methoxyphenol. The migratory aptitude of the electron-rich aryl group ensures the desired regioselectivity of the oxygen insertion.[7]

This strategic combination of a protection step followed by an oxidation provides a clean and high-yielding route to the target compound.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below.

Caption: Two-step synthesis of 3-(Benzyloxy)-4-methoxyphenol from isovanillin.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | ≥99% | Sigma-Aldrich | CAS: 621-59-0[3] |

| Benzyl Chloride | ≥99% | Sigma-Aldrich | CAS: 100-44-7 |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | Finely powdered |

| Acetone | ACS Grade | VWR | Anhydrous |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% max | Sigma-Aldrich | CAS: 937-14-4 |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | --- |

| Sodium Sulfite (Na₂SO₃) | ACS Grade | VWR | --- |

| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | VWR | --- |

| Ethyl Acetate | ACS Grade | VWR | For chromatography |

| Hexanes | ACS Grade | VWR | For chromatography |

| Silica Gel | 230-400 mesh | VWR | For column chromatography |

Protocol 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde

Rationale: This step protects the phenolic hydroxyl group as a benzyl ether. Anhydrous potassium carbonate is used as a mild base to deprotonate the phenol, which is sufficient for this reaction and avoids harsher conditions that could lead to side reactions. Acetone is a suitable polar aprotic solvent for this SN2 reaction.[8]

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (10.0 g, 65.7 mmol), anhydrous potassium carbonate (13.6 g, 98.6 mmol, 1.5 eq), and acetone (120 mL).

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Add benzyl chloride (9.1 mL, 78.9 mmol, 1.2 eq) to the mixture dropwise using a syringe.

-

Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (isovanillin) should be consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl) using a Büchner funnel. Wash the solid residue with acetone (2 x 20 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil/solid in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted isovanillin, water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by recrystallization from a minimal amount of hot ethanol or by flash column chromatography (silica gel, gradient elution with 10% to 30% ethyl acetate in hexanes) to afford 3-(benzyloxy)-4-methoxybenzaldehyde as a white to off-white solid.

Expected Yield: 85-95%. Physical Properties: Melting point 61-64 °C.

Protocol 2: Synthesis of 3-(Benzyloxy)-4-methoxyphenol

Rationale: This step utilizes the Baeyer-Villiger oxidation to convert the aldehyde to a phenol. m-CPBA is a common and effective reagent for this transformation. The reaction is buffered with sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions or deprotection of the benzyl group. The work-up with sodium sulfite is crucial to quench any excess peroxyacid.

Procedure:

-

In a 500 mL round-bottom flask, dissolve the 3-(benzyloxy)-4-methoxybenzaldehyde (10.0 g, 41.3 mmol) from the previous step in dichloromethane (DCM, 200 mL).

-

Add solid sodium bicarbonate (6.9 g, 82.6 mmol, 2.0 eq) to the solution to act as a buffer.

-

Cool the stirred mixture to 0°C using an ice-water bath.

-

In a separate beaker, dissolve m-CPBA (approx. 77% purity, 11.6 g, ~51.6 mmol, 1.25 eq) in DCM (50 mL).

-

Add the m-CPBA solution to the reaction flask dropwise over 30 minutes, ensuring the internal temperature does not rise above 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

-

Upon completion, cool the mixture back to 0°C and quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 75 mL) and brine (75 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (silica gel, gradient elution with 5% to 20% ethyl acetate in hexanes) to yield 3-(benzyloxy)-4-methoxyphenol as a pure solid.

Expected Yield: 70-85%.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Benzyl Chloride: Is a lachrymator and is corrosive. Handle with extreme care.

-

meta-Chloroperoxybenzoic acid (m-CPBA): Is a strong oxidizing agent and can be shock-sensitive, especially when dry. Avoid friction and heat. Always quench excess reagent carefully during work-up.[9]

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize inhalation.[10]

-

Sodium Hydroxide (NaOH): Is corrosive. Avoid contact with skin and eyes.[11]

Consult the Safety Data Sheets (SDS) for all reagents before commencing work.[9][10][11][12][13]

References

-

PrepChem. (2023). Preparation of 4-methoxyphenol. Available at: [Link]

-

Indian Academy of Sciences. (2007). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support. Available at: [Link]

- Google Patents. (1996). JPH085832B2 - Method for producing 4-benzyloxyphenol.

-

Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Available at: [Link]

-

Carl ROTH. (2022). Safety Data Sheet: 4-Methoxyphenol. Available at: [Link]

-

MDPI. (2021). Preparation of methoxyphenols by Baeyer-Villiger oxidation of methoxy-benzaldehydes. Available at: [Link]

- Google Patents. (2022). CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.

-

Wageningen University & Research. (2005). Enzymatic Baeyer-Villiger oxidation of benzaldehydes. Available at: [Link]

-

Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Available at: [Link]

-

AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Available at: [Link]

-

Sciencemadness Discussion Board. (2006). 4-methoxyphenol purification. Available at: [Link]

-

ChemRxiv. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Available at: [Link]

-

The Good Scents Company. (n.d.). isovanillin, 621-59-0. Available at: [Link]

-

Wikipedia. (n.d.). Isovanillin. Available at: [Link]

-

Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 4-METHOXYPHENOL. Available at: [Link]

-

IndiaMART. (n.d.). Isovanillin (3-Hydroxy-4-Methoxy Benzaldehyde), 25 KG drum, 99%. Available at: [Link]

-

Sci-Hub. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Sci-Hub. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions / Tetrahedron, 1986 [sci-hub.sg]

- 3. 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0 [sigmaaldrich.com]

- 4. Isovanillin - Wikipedia [en.wikipedia.org]

- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adichemistry.com [adichemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. carlroth.com [carlroth.com]

- 13. 4-METHOXYPHENOL | Occupational Safety and Health Administration [osha.gov]

Application Note: High-Purity Recovery of 3-(Benzyloxy)-4-methoxyphenol via Optimized Recrystallization

Abstract

This technical guide provides a comprehensive framework for the purification of 3-(Benzyloxy)-4-methoxyphenol, a key intermediate in pharmaceutical and organic synthesis. Achieving high purity is critical for ensuring the integrity of downstream reactions and the quality of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships that govern the successful recrystallization of this molecule. We present detailed protocols for both single-solvent and mixed-solvent systems, a systematic approach to solvent selection, troubleshooting guidance, and a visual workflow to ensure procedural clarity. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for obtaining high-purity 3-(Benzyloxy)-4-methoxyphenol.

Rationale for Recrystallization: A Physicochemical Perspective

Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities at varying temperatures.[1] The success of this method is fundamentally tied to the physicochemical properties of the molecule being purified. 3-(Benzyloxy)-4-methoxyphenol possesses a unique structural combination that dictates its solubility behavior and informs our purification strategy.

Molecular Structure:

-

Phenolic Hydroxyl (-OH) Group: A polar, protic group capable of hydrogen bonding. This confers solubility in polar solvents like alcohols and water.

-

Methoxy (-OCH₃) and Ether Linkage (-O-): These groups act as hydrogen bond acceptors, contributing to moderate polarity.[2]

-

Benzyloxy Group and Aromatic Rings: The bulky, non-polar benzyl and phenyl moieties dominate a significant portion of the molecular surface area, conferring solubility in organic solvents of lower polarity.

This amphiphilic character—possessing both polar and non-polar regions—suggests that a single, ideal solvent may be difficult to find. The compound may be too soluble in highly polar solvents even at low temperatures, or insufficiently soluble in non-polar solvents even when heated. This makes the selection of an appropriate solvent system the most critical parameter for successful purification.

Table 1: Physicochemical Properties of 3-(Benzyloxy)-4-methoxyphenol

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃ | PubChem CID 562687[2] |

| Molecular Weight | 230.26 g/mol | PubChem CID 562687[2] |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge of related phenols |

| Hydrogen Bond Donor Count | 1 | PubChem CID 562687[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 562687[2] |

| XLogP3-AA (Lipophilicity) | 3.0 | PubChem CID 562687[2] |

| Melting Point | Not experimentally reported. Determination is a critical purity metric. | N/A |

Scientist's Note: The computed XLogP value of 3.0 indicates significant lipophilicity, reinforcing the influence of the non-polar aromatic groups. The melting point of the purified solid should be determined and compared to literature values for analogous compounds or batch records; a sharp melting range is a strong indicator of high purity.

Systematic Solvent Selection Protocol

An ideal recrystallization solvent should dissolve the target compound completely at its boiling point and poorly at low temperatures (e.g., 0-4 °C).[1][3] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The following protocol outlines a small-scale, empirical method for identifying a suitable solvent system.

Materials: Crude 3-(Benzyloxy)-4-methoxyphenol, test tubes, heat gun or sand bath, and a selection of candidate solvents (see Table 2).

Screening Procedure:

-

Place ~50 mg of the crude solid into a test tube.

-

Add the selected solvent dropwise at room temperature, swirling after each addition.

-

Observation 1 (Insoluble): If the solid does not dissolve after adding ~1 mL of solvent, gently heat the mixture towards the solvent's boiling point. If the solid dissolves completely, this is a promising candidate solvent. Proceed to step 4. If it remains insoluble, the solvent is unsuitable.

-

Observation 2 (Soluble): If the solid dissolves readily in <0.5 mL of solvent at room temperature, the solvent is likely too good a solvent and will result in poor recovery. Consider this solvent as the more soluble component of a potential mixed-solvent system.

-

After hot dissolution (from step 3), allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

-

Observation 3 (Crystal Formation): If abundant, well-formed crystals appear, the solvent is an excellent candidate. If crystals do not form, attempt to induce crystallization by scratching the inside of the test tube with a glass rod below the solvent line.

-